Dimethyl(4-bromophenyloxomethyl)phosphonate
Overview
Description
Dimethyl(4-bromophenyloxomethyl)phosphonate is a useful research compound. Its molecular formula is C9H10BrO4P and its molecular weight is 293.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Engineering and Supramolecular Chemistry
Phosphonate compounds, including those similar to Dimethyl(4-bromophenyloxomethyl)phosphonate, have been utilized in crystal engineering and the development of supramolecular metal phosphonates. These compounds exhibit interesting properties such as three-dimensional network formations through hydrogen bonding and the ability to form layered compounds with varying structural types, potentially useful in materials science and catalysis (Clearfield, Sharma, & Zhang, 2001).
Antimicrobial Activity
Research on bisphosphonates derived from phosphonate precursors has demonstrated significant antimicrobial activity. These findings suggest potential applications of this compound in the development of new antimicrobial agents (Reddy et al., 2009).
Polymer Science
Fluorinated poly(aryl ether) containing a phosphonated derivative shows excellent thermal, oxidative, and dimensional stability, low methanol permeability, and reasonable proton conductivity, highlighting its potential as a polymeric electrolyte membrane for fuel cell applications (Liu et al., 2006).
Material Science
The synthesis and characterization of isobutylene-based ammonium and phosphonium bromide ionomers demonstrate the potential of phosphonate compounds in creating materials with dynamic mechanical properties similar to thermoset vulcanizates, which could have applications in various industrial processes (Parent et al., 2004).
Catalysis and Synthesis
Phosphonate compounds are used in cross-coupling methodologies to synthesize a series of 2-aryl-substituted 1-aminocyclopropylphosphonates, showing the versatility of these compounds in organic synthesis and potential applications in medicinal chemistry (Makukhin et al., 2014).
Environmental Applications
Studies on the pyrolysis and oxidation of Dimethyl methyl phosphonate (DMMP), a compound related to this compound, provide insights into its potential use as a fire suppressant and its implications for the destruction process of chemical weapons (Neupane et al., 2020).
Properties
IUPAC Name |
(4-bromophenyl)-dimethoxyphosphorylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrO4P/c1-13-15(12,14-2)9(11)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFIDWDIXNEVSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(=O)C1=CC=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378694 | |
Record name | AC1MCNF8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33493-31-1 | |
Record name | AC1MCNF8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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